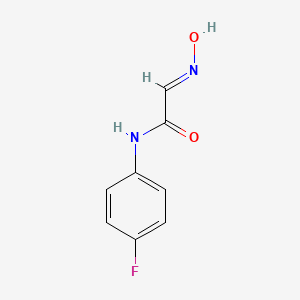

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

Vue d'ensemble

Description

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, also known as FPH1, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the protein kinases, PAK4 and PAK5. These kinases are involved in various cellular processes, including cell proliferation, migration, and invasion. In

Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: is explored in medicinal chemistry for its potential role in drug design. Its structural motif, which includes a hydroxyimino group, can act as a pharmacophore in the synthesis of novel compounds with therapeutic properties . Researchers may investigate its efficacy as a precursor in the synthesis of small molecule drugs targeting various diseases.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition mechanisms. The fluorophenyl group might interact with specific amino acid residues within the active site of enzymes, potentially leading to the development of new inhibitors that can regulate enzyme activity in pathological conditions .

Material Science: Organic Semiconductor Development

The compound’s molecular structure suggests potential applications in material science, particularly in the development of organic semiconductors. Its conjugated system and electron-withdrawing fluorine atom could contribute to charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Environmental Science: Analytical Marker for Pollution

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: could serve as an analytical marker in environmental science. Due to its distinctive chemical signature, it may be used to trace the presence and concentration of related compounds in environmental samples, aiding in the study of pollution and its effects .

Pharmacology: Metabolism and Pharmacokinetics

Pharmacological studies might utilize this compound to understand its metabolism and pharmacokinetics within biological systems. Research can be directed towards its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development processes .

Industrial Chemistry: Catalyst in Synthesis Reactions

In industrial chemistry, the compound’s functional groups may act as catalysts or intermediates in various synthesis reactions. Its role in facilitating bond formation or breakage could be pivotal in manufacturing other chemical products .

Agricultural Chemistry: Pesticide Formulation

The compound might be investigated for its potential use in agricultural chemistry, particularly in pesticide formulation. Its structural components could be effective in pest control applications, contributing to the development of new agrochemicals .

Chemical Education: Teaching Organic Synthesis

Lastly, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can be used in chemical education as a model compound for teaching organic synthesis techniques. Students can learn about various synthetic pathways and chemical reactions by working with this compound in laboratory settings .

Propriétés

IUPAC Name |

(2E)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSBFTGUEOWLSD-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425943 | |

| Record name | (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | |

CAS RN |

351-09-7 | |

| Record name | (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?

A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, it provides valuable insights. The paper reports that the incorporation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to quantify the specific impact and understand the underlying mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

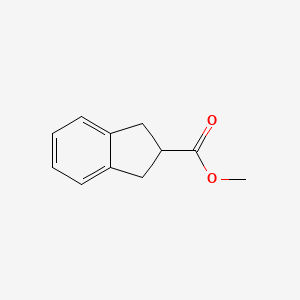

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)